Product packaging for Isobutyryl-CoA(Cat. No.:CAS No. 15621-60-0)

Isobutyryl-CoA

Cat. No.: B231474
CAS No.: 15621-60-0
M. Wt: 837.6 g/mol
InChI Key: AEWHYWSPVRZHCT-NDZSKPAWSA-N
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Description

Isobutyryl-Coenzyme A (Isobutyryl-CoA) is a crucial short-chain acyl-CoA ester that serves as a key intermediate in the catabolic pathway of the branched-chain amino acid valine . Within mitochondria, it is converted to methacrylyl-CoA by the enzyme this compound dehydrogenase (IBD) . Research into this compound is essential for understanding inborn errors of metabolism such as this compound Dehydrogenase Deficiency (IBDD), a condition identified through newborn screening by elevated C4-acylcarnitine levels and caused by mutations in the ACAD8 gene . Beyond its role in core metabolism, this compound has emerged as a significant molecule in the field of epigenetics. It functions as an endogenous acyl group donor for a novel post-translational modification known as lysine isobutyrylation (Kibu) on histones . This modification, derived from valine catabolism and branched-chain fatty acid oxidation, is catalyzed by histone acetyltransferases like p300 and is believed to play an extensive role in regulating gene expression and cellular physiology . The study of this compound provides a vital link between cellular metabolism and the regulation of epigenetic states. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic procedures, drug use, or consumption by humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42N7O17P3S B231474 Isobutyryl-CoA CAS No. 15621-60-0

Properties

CAS No.

15621-60-0

Molecular Formula

C25H42N7O17P3S

Molecular Weight

837.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylpropanethioate

InChI

InChI=1S/C25H42N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1

InChI Key

AEWHYWSPVRZHCT-NDZSKPAWSA-N

Isomeric SMILES

CC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Other CAS No.

15621-60-0

physical_description

Solid

Synonyms

coenzyme A, isobutyryl-
isobutyryl-CoA
isobutyryl-coenzyme A

Origin of Product

United States

Further Catabolic Processing to Central Carbon Metabolites E.g., Propionyl Coa

Conversion of this compound to Methacrylyl-CoA

The initial and rate-limiting step in the further processing of this compound is its dehydrogenation, catalyzed by this compound dehydrogenase (IBDH), also known as acyl-CoA dehydrogenase family member 8 (ACAD8) uniprot.orgd-nb.infonih.govwikipedia.org. This mitochondrial enzyme, which utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor (typically via electron-transfer flavoprotein, ETF), oxidizes this compound to (2E)-2-methylpropenoyl-CoA, commonly referred to as methacrylyl-CoA uniprot.orgd-nb.infowikipedia.orgmedlineplus.govontosight.aiontosight.ai.

Table 1: Kinetic Parameters of Human this compound Dehydrogenase (IBDH/ACAD8)

Substratekcat (s⁻¹)Km (µM)kcat/Km (µM⁻¹s⁻¹)Source
This compound2.0-- uniprot.org
This compound--0.8 d-nb.infonih.gov
(S)-2-methylbutyryl-CoA--0.23 d-nb.infonih.gov
n-Propionyl-CoA--0.04 d-nb.infonih.gov

Note: Data for kcat were derived from studies on mouse IBDH uniprot.org, while kcat/Km values are from human IBDH studies d-nb.infonih.gov.

IBDH exhibits a degree of substrate promiscuity, showing activity towards (S)-2-methylbutyryl-CoA (an intermediate in isoleucine catabolism) and n-propionyl-CoA, although its highest affinity and catalytic efficiency are for this compound uniprot.orgd-nb.infonih.gov.

De Novo Synthesis from Short-Chain Fatty Acids

Subsequent Metabolism of Propionyl-CoA to Central Carbon Metabolites

Propionyl-CoA, derived from this compound catabolism, is a three-carbon molecule that enters central metabolism via the methylmalonyl-CoA pathway, ultimately being converted to succinyl-CoA libretexts.orgwikipedia.orgnih.govfiveable.metaylorandfrancis.comwikipedia.org. This conversion involves three key enzymatic steps:

Propionyl-CoA Carboxylation: Propionyl-CoA is carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase (PCCB), an ATP- and biotin-dependent enzyme libretexts.orgwikipedia.orgnih.govfiveable.me.

Epimerization: D-methylmalonyl-CoA is then isomerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase (MCEE) nih.govfiveable.metaylorandfrancis.com.

Isomerization to Succinyl-CoA: L-methylmalonyl-CoA undergoes an isomerization reaction to form succinyl-CoA, a crucial intermediate of the citric acid cycle. This step is catalyzed by methylmalonyl-CoA mutase (MUT), which requires vitamin B12 (adenosylcobalamin, AdoCbl) as a cofactor wikipedia.orgnih.govfiveable.metaylorandfrancis.com.

Table 2: Key Enzymes and Intermediates in the Conversion of Propionyl-CoA to Succinyl-CoA

StepEnzymeSubstrate(s)Product(s)Cofactor(s)Pathway Linkage
1Propionyl-CoA CarboxylasePropionyl-CoA, HCO₃⁻, ATPD-Methylmalonyl-CoA, ADP, PiBiotinInitial carboxylation
2Methylmalonyl-CoA EpimeraseD-Methylmalonyl-CoAL-Methylmalonyl-CoANoneRacemization of methylmalonyl-CoA
3Methylmalonyl-CoA MutaseL-Methylmalonyl-CoASuccinyl-CoAVitamin B12 (AdoCbl)Entry into Citric Acid Cycle (TCA)

Detailed Research Findings and Metabolic Significance

Genetic deficiencies in the enzymes involved in this compound catabolism can lead to serious metabolic disorders. This compound dehydrogenase deficiency (IBDD), caused by mutations in the ACAD8 gene, impairs valine breakdown, leading to the accumulation of this compound and its derivatives, such as isobutyrylcarnitine (B1203888) ebi.ac.ukd-nb.infonih.govmedlineplus.gov. This accumulation can be detected through newborn screening via elevated C4-acylcarnitine levels ebi.ac.ukmedlineplus.gov.

The pathway from valine to propionyl-CoA and subsequently to succinyl-CoA is fundamental for energy production, particularly during periods of fasting when amino acids contribute significantly to gluconeogenesis nih.govlibretexts.org. The interconnectedness of BCAA catabolism is highlighted by the promiscuity of IBDH towards other branched-chain acyl-CoAs, and cross-talk between valine and isoleucine catabolic pathways has been observed in certain metabolic conditions nih.gov.

Compound Name Table:

this compound

Valine

2-Ketoisovalerate (KIV)

Branched-chain α-ketoacid dehydrogenase complex (BCKDC)

Methacrylyl-CoA ((2E)-2-methylpropenoyl-CoA)

this compound dehydrogenase (IBDH/ACAD8)

Electron-transfer flavoprotein (ETF)

Propionyl-CoA

D-Methylmalonyl-CoA

L-Methylmalonyl-CoA

Propionyl-CoA Carboxylase (PCCB)

Methylmalonyl-CoA Epimerase (MCEE)

Methylmalonyl-CoA Mutase (MUT)

Succinyl-CoA

Citric Acid Cycle (TCA Cycle)

Isobutyrylcarnitine

(S)-2-methylbutyryl-CoA

n-Propionyl-CoA

Isoleucine

Leucine (B10760876)

Threonine

Methionine

Enzymology and Structural Biology of Isobutyryl Coa Modifying Enzymes

Isobutyryl-CoA Dehydrogenase (IBDH, ACAD8)

This compound dehydrogenase (IBDH), also known as ACAD8, is a mitochondrial flavoenzyme crucial for the breakdown of valine. It catalyzes the third step in valine catabolism, converting this compound into methacrylyl-CoA. IBDH belongs to the broader family of acyl-CoA dehydrogenases (ACADs), which are central to the β-oxidation of fatty acids and the catabolism of certain amino acids.

Active Site Architecture and Catalytic Mechanism

The catalytic mechanism of IBDH involves the α,β-desaturation of its substrate, this compound, to form methacrylyl-CoA ekb.egcreative-enzymes.commedlineplus.gov. This reaction is initiated by the abstraction of the α-proton from the thioester substrate, facilitated by a conserved glutamate (B1630785) residue, identified as Glu-376 in human IBDH, which acts as the catalytic base thescipub.comnih.govacs.orgnih.gov. The abstracted proton and the hydride equivalent from the β-carbon are transferred to the enzyme-bound FAD cofactor, leading to its reduction ekb.egcreative-enzymes.comnih.gov. Subsequently, FAD transfers electrons to electron transfer flavoprotein (ETF), linking the ACAD reaction to the mitochondrial respiratory chain for ATP production creative-enzymes.com. The active site is lined with several key residues, including Phe-252, Thr-255, Val-259, Thr-96, Thr-99, Ala-100, Leu-103, Tyr-375, and the catalytic Glu-376, which are crucial for substrate binding and catalysis wikipedia.org. Substrate binding to IBDH is a multi-step process, with initial binding followed by a slower reduction phase ekb.eg.

Substrate Specificity and Binding Characteristics

IBDH exhibits a high degree of specificity for this compound, its primary substrate in valine catabolism ekb.eg. The enzyme's catalytic efficiency (kcat/Km) for this compound is reported as 56.9 μM⁻¹min⁻¹ per mole of FAD researchgate.net. While this compound is the preferred substrate, (S)-2-methylbutyryl-CoA, an intermediate in isoleucine catabolism, can also be utilized by IBDH, albeit with lower affinity (Km = 18 μmol/L) and catalytic rate researchgate.net. In contrast, IBDH shows minimal activity with straight-chain substrates like butyryl-CoA researchgate.net. Structural analysis reveals that IBDH possesses a binding cavity that is shorter and wider compared to that of Short-Chain Acyl-CoA Dehydrogenase (SCAD), which optimally accommodates the branched structure of this compound nih.gov. Notably, IBDH is not inhibited by common ACAD inhibitors such as acetyl-CoA or acetoacetyl-CoA thescipub.com.

Comparison with Other Acyl-CoA Dehydrogenases

The acyl-CoA dehydrogenase family comprises enzymes with conserved structural folds but distinct substrate specificities, largely determined by variations in their substrate-binding cavities nih.govnih.govebi.ac.uk. IBDH (ACAD8) is specialized for branched-chain substrates derived from amino acid catabolism ebi.ac.ukd-nb.info. This contrasts with SCAD, which prefers straight-chain molecules nih.gov, and MCAD (Medium-chain acyl-CoA dehydrogenase), which handles medium-chain fatty acids (C4-C16) thescipub.comwikipedia.org. Isovaleryl-CoA dehydrogenase (IVD), another enzyme involved in branched-chain amino acid metabolism, features a laterally expanded binding cavity, unlike the more compact cavity of IBDH ekb.egnih.gov. Furthermore, a key structural difference in IBDH compared to many other ACADs is the replacement of a conserved tyrosine or phenylalanine residue, which typically defines the binding cavity's side, with a leucine (B10760876) residue (Leu-375) ekb.egnih.gov.

This compound Mutase (IcmF)

This compound mutase (ICM) is a member of the adenosylcobalamin (AdoCbl)-dependent radical enzyme superfamily, responsible for catalyzing carbon skeleton rearrangements nih.govebi.ac.ukacs.orgnih.govresearchgate.netnih.gov. These enzymes are vital for metabolic pathways involving complex isomerizations.

Structural Analysis and Cofactor Dependence (Adenosylcobalamin-dependent)

This compound Mutase (IcmF) is a unique enzyme that exists as a natural fusion protein. It integrates the catalytic activity of this compound mutase with that of a G-protein chaperone nih.govebi.ac.ukresearchgate.netnih.govresearchgate.netpnas.org. Structurally, IcmF comprises three domains: an N-terminal domain responsible for binding AdoCbl, a central G-protein domain, and a C-terminal domain that binds the substrate nih.gov. The enzyme's function relies critically on AdoCbl as a cofactor nih.govebi.ac.ukacs.orgnih.govresearchgate.netnih.govpnas.orgpnas.org. The catalytic mechanism is initiated by the homolytic cleavage of the cobalt-carbon bond within AdoCbl, generating a 5′-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the this compound substrate, triggering the carbon skeleton rearrangement to n-butyryl-CoA wikipedia.org. The G-protein chaperone domain plays a crucial role in ensuring the correct assembly and delivery of the AdoCbl cofactor, and it also senses the cofactor's loading status, thereby regulating enzyme activity pnas.orgpnas.org. Crystal structures of IcmF have been determined in complex with AdoCbl and various substrates, providing detailed insights into its architecture and mechanism nih.govpnas.orgpnas.orgrcsb.orgrcsb.org. Beyond its primary function, IcmF has also been observed to catalyze the interconversion of pivalyl-CoA and isovaleryl-CoA, albeit with reduced efficiency and increased susceptibility to inactivation nih.govebi.ac.ukresearchgate.netnih.govresearchgate.net.

Mechanism of Carbon Skeleton Rearrangement

This compound mutase (ICM) is a key enzyme responsible for the reversible interconversion of this compound and n-butyryl-CoA. This process involves a radical-mediated carbon skeleton rearrangement, utilizing adenosylcobalamin (AdoCbl) as a cofactor. The mechanism is initiated by the homolytic cleavage of the cobalt-carbon bond in AdoCbl, generating a 5′-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the substrate, this compound, to commence the rearrangement wikipedia.orgnih.govumich.edunih.gov. This radical chemistry is fundamental to the enzyme's ability to catalyze the positional exchange of the CoA substituent and a hydrogen atom on adjacent carbon atoms wikipedia.orgnih.gov.

Substrate Scope and Fidelity of Isomerization Reactions

This compound mutase (ICM) primarily catalyzes the isomerization of this compound to n-butyryl-CoA wikipedia.org. Research has also identified related acyl-CoA mutases that perform similar carbon skeleton rearrangements. For instance, some enzymes within this class can interconvert pivalyl-CoA and isovaleryl-CoA, albeit with varying efficiencies nih.govebi.ac.ukpnas.org. Studies have focused on understanding the structural basis for substrate specificity in these enzymes, with crystal structures of this compound mutase (IcmF) revealing how active site architecture dictates substrate binding and catalytic activity nih.gov. The fidelity of these isomerization reactions is crucial for metabolic pathways, ensuring the correct acyl-CoA intermediates are produced.

Unique Features (e.g., Fusion Protein Variants, G-protein Chaperone Association)

A notable unique feature observed in the enzymology of this compound modification is the existence of fusion proteins that incorporate this compound mutase (ICM) with its associated G-protein chaperone. One such example is IcmF, a bifunctional protein comprising the ICM catalytic domains and a P-loop GTPase domain, which acts as a chaperone for the mutase nih.govpnas.orgnih.govscience.gov. These fusion proteins, like IcmF, exhibit both GTPase activity and the AdoCbl-dependent isomerase activity, suggesting a coordinated mechanism for cofactor delivery, assembly, and potential repair pnas.orgscience.gov. The G-protein chaperone component is structurally and mechanistically similar to MeaB, a known chaperone for methylmalonyl-CoA mutase nih.govpnas.orgnih.gov.

Other Relevant Enzymes Interacting with this compound

Branched-Chain α-Keto Acid Dehydrogenase Complex Components

The branched-chain α-keto acid dehydrogenase complex (BCKDH) plays a pivotal role in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine ontosight.aiwikipedia.orgnih.gov. This multi-enzyme complex catalyzes the oxidative decarboxylation of α-keto acids derived from these amino acids. Specifically, the α-ketoisovalerate derived from valine is converted to this compound, carbon dioxide, and NADH ontosight.aiwikipedia.orgnih.govontosight.ai. This compound is thus a direct product of BCAA catabolism and serves as an intermediate that is further metabolized ontosight.aiwikipedia.orgnih.gov. In bacteria, the BCKDH complex also participates in the synthesis of branched, long-chain fatty acids wikipedia.org.

Acyl-CoA Synthetases (e.g., this compound Synthetase)

Acyl-CoA synthetases (ACS) are enzymes responsible for activating carboxylic acids by forming a thioester bond with Coenzyme A (CoA), a process that requires ATP hydrolysis acs.orgmit.edu. This compound synthetase (ICS) is an example of such an enzyme, catalyzing the conversion of isobutyric acid to this compound mit.edunih.gov. These enzymes are crucial for channeling substrates into various metabolic pathways, including fatty acid metabolism and the biosynthesis of secondary metabolites like polyketides acs.orgmit.edu. For instance, Pseudomonas chlororaphis contains an this compound synthetase (PcICS) that can activate isobutyric acid to this compound nih.gov.

Specific Polyketide Synthases Utilizing this compound

Polyketide synthases (PKSs) are large multi-enzyme complexes that synthesize polyketides, a diverse group of natural products with significant biological activities google.commdpi.comescholarship.orgactascientific.com. This compound serves as a key starter unit for the biosynthesis of various polyketides. PKSs utilize short-chain fatty acyl-CoAs, including this compound, in Claisen condensation reactions to build the polyketide backbone google.commdpi.comescholarship.org. For example, the biosynthesis of the antibiotic avermectin (B7782182) by Streptomyces species involves this compound as a starter unit mdpi.com. Similarly, some PKSs are engineered to incorporate this compound as a starter unit for the synthesis of specific compounds, such as 2,2,4-trimethylpentanoic acid google.com.

Compound List:

this compound

n-Butyryl-CoA

Adenosylcobalamin (AdoCbl)

Coenzyme A (CoA)

Isobutyric acid

Pivalyl-CoA

Isovaleryl-CoA

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)

α-Ketoisovalerate

Leucine

Isoleucine

Valine

NADH

Polyketide Synthases (PKSs)

Malonyl-CoA

Methylmalonyl-CoA

2-Methylbutyryl-CoA

Chloramphenicol

Chloramphenicol-3-isobutyrate

Chloramphenicol-3-isovalerate

Tiglic acid

Tigloyl-CoA

3β-Tropanol

3β-Tigloyloxytropane

Acetyl-CoA

Benzoyl-CoA

Cyclopentanoyl-CoA

2-Hydroxythis compound

(R)-3-Hydroxybutyryl-CoA

Succinyl-CoA

Propionyl-CoA

2-Methyleneglutarate

Glutamate

Lysine (B10760008)

Thiamine pyrophosphate (ThDP)

Thiamine diphosphate (B83284) (ThDP)

L-Alanin

Benzaldehyde

L-Phenylglycine

(S)-Cathinone

(S)-Acetolactate

(S)-Acethydroxybutyrate

L-Arginine

Regulation of Isobutyryl Coa Metabolism

Transcriptional and Translational Control of Genes Encoding Isobutyryl-CoA Enzymes

The expression of genes encoding the enzymes responsible for this compound metabolism is a critical point of regulation. In prokaryotes, specific families of transcriptional regulators have been identified that control the expression of operons involved in short-chain acyl-CoA metabolism. For instance, in Pseudomonas aeruginosa and P. putida, the mmsA and mmsB genes, which are involved in a pathway that produces propionyl-CoA from this compound, are located within a single operon that is transcriptionally activated by MmsR, a regulator from the AraC-type family. nih.gov In other bacteria, such as Rhodobacter sphaeroides, a transcriptional regulator named PccR has been identified to control the assimilation of propionyl-CoA, a downstream metabolite of this compound. nih.gov These regulators often bind to specific operator sites upstream of their target genes, thereby modulating their transcription in response to the presence of specific acyl-CoA molecules. nih.gov

In humans, the primary enzyme in the main catabolic pathway for this compound is this compound dehydrogenase (IBD), which is encoded by the ACAD8 gene. medlineplus.govwikipedia.org While the direct transcriptional regulation of ACAD8 in response to this compound levels is not fully elucidated, its expression is crucial for valine metabolism. wikipedia.org Mutations in the ACAD8 gene can lead to this compound dehydrogenase deficiency (IBDD), an autosomal recessive disorder characterized by the accumulation of this compound and its derivatives. medlineplus.govnih.govmedlineplus.gov This highlights the importance of maintaining proper levels of functional IBD enzyme through regulated gene expression. The regulation of ACAD8 expression is likely integrated with the broader control of branched-chain amino acid catabolism. wikipedia.org

Regulator/Gene Organism/System Function Mechanism of Action
MmsRPseudomonas aeruginosa, P. putidaTranscriptional activatorActivates the operon containing genes for this compound metabolism. nih.gov
PccRRhodobacter sphaeroidesTranscriptional regulatorControls the expression of genes involved in propionyl-CoA assimilation. nih.gov
ACAD8HumansEncodes this compound dehydrogenase (IBD)Mutations lead to IBDD, highlighting the importance of its expression. medlineplus.govwikipedia.org

Post-Translational Modifications and Allosteric Regulation of Key Enzymes

The activity of enzymes in the this compound metabolic pathway is also regulated by post-translational modifications and allosteric interactions. A significant post-translational modification linked to this compound is lysine (B10760008) isobutyrylation, a type of histone mark. researchgate.netoup.com The abundance of this compound within the cell can directly influence the extent of histone isobutyrylation, thereby linking the metabolic state to epigenetic regulation and gene expression. researchgate.netoup.com This modification is catalyzed by lysine acetyltransferases, such as p300, which can utilize this compound as a substrate. oup.combiorxiv.org

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a key mechanism for rapid control of metabolic pathways. wikipedia.orgaccessscience.compearson.com In the context of this compound metabolism, the accumulation of this compound itself can act as a feedback inhibitor on upstream enzymes. For example, this compound has been reported to inhibit the branched-chain α-keto acid dehydrogenase (BCKAD) complex, the enzyme complex that catalyzes the step prior to the formation of this compound in the valine catabolic pathway. nih.gov This feedback mechanism helps to prevent the excessive accumulation of intermediates. Furthermore, ATP has been shown to act as an allosteric regulator of some acyl-CoA oxidases, increasing their affinity for the FAD cofactor, which could be a regulatory mechanism in related pathways. nih.gov

Enzyme/Protein Regulator Type of Regulation Effect
HistonesThis compoundPost-Translational Modification (Isobutyrylation)Influences chromatin structure and gene expression. researchgate.netoup.com
Branched-chain α-keto acid dehydrogenase (BCKAD)This compoundAllosteric InhibitionReduces the production of this compound. nih.gov
Acyl-CoA OxidaseATPAllosteric ActivationIncreases the binding affinity for the FAD cofactor, enhancing enzyme activity. nih.gov

Metabolic Flux Control and Substrate Availability as Regulatory Mechanisms

The rate of this compound metabolism, or its metabolic flux, is heavily dependent on the availability of its primary precursor, the amino acid valine. researchgate.netoup.com Studies have shown that the intracellular concentration of this compound directly correlates with the concentration of valine in the cellular environment. oup.com For example, treating HEK 293T cells with increasing concentrations of valine leads to a significant increase in the level of this compound, reaching a plateau at higher valine concentrations. oup.com This indicates that substrate availability is a primary determinant of the flux through the valine catabolic pathway.

Effect of Valine Concentration on Intracellular this compound Levels in HEK 293T Cells

Valine Concentration Relative this compound Level
Baseline Low
Increasing Valine Significant increase
Plateau Reached High

This table is a qualitative representation based on findings that show a dose-dependent increase of this compound with valine treatment, reaching a plateau. oup.com

Interplay with Broader Cellular Metabolic State and Signaling Pathways

Furthermore, the precursor of this compound, valine, is known to activate the mTOR signaling pathway, a key regulator of cell growth, proliferation, and protein synthesis. creative-proteomics.comnih.gov The metabolic state of the cell, including the availability of amino acids like valine, can thus influence major signaling cascades. The link between this compound levels and histone isobutyrylation provides a direct mechanism for the metabolic state to influence the epigenetic landscape and gene expression programs. researchgate.netoup.com Additionally, the catabolism of valine has been shown to play a role in lipid metabolism, with intermediates like 3-hydroxyisobutyrate (B1249102) (derived from this compound) influencing fatty acid uptake and triglyceride synthesis. creative-proteomics.comnih.govbiorxiv.org Therefore, the regulation of this compound metabolism is a critical component of the cellular response to nutrient availability and is integrated with key processes such as energy production, cell growth, and gene regulation.

Biological Roles and Physiological Significance Across Organisms

Microbial Systems

In the microbial world, isobutyryl-CoA is a key intermediate with far-reaching implications for cellular function, adaptation, and the production of valuable compounds.

The catabolism of branched-chain amino acids (BCAAs), specifically valine, is a primary source of this compound in bacteria. This process begins with the transamination of valine by branched-chain amino acid transaminases (BCATs) to form α-ketoisovalerate. Subsequently, the branched-chain α-keto acid dehydrogenase complex (BCKDC) catalyzes the oxidative decarboxylation of α-ketoisovalerate, yielding this compound and carbon dioxide nih.govontosight.ai. This compound can then be further metabolized, often being desaturated by this compound dehydrogenase (IBD) to methacrylyl-CoA, which is subsequently hydrated and hydrolyzed to yield propionyl-CoA nih.govmedlineplus.govuniprot.org. In some bacterial species, this compound can also be converted into methylmalonyl-CoA or ethylmalonyl-CoA, which are then utilized in other metabolic pathways asm.org.

Table 1: this compound Formation from Branched-Chain Amino Acids in Bacteria

Amino AcidKey Enzymes InvolvedIntermediate ProductThis compound Formation Step
ValineBCAT, BCKDCα-ketoisovalerateOxidative decarboxylation nih.govontosight.ai

Note: While isoleucine and leucine (B10760876) catabolism primarily yield 2-methylbutyryl-CoA and isovaleryl-CoA, respectively, some organisms may possess pathways that interconvert these intermediates or share enzymes involved in their metabolism.

This compound is a critical starter unit in the biosynthesis of numerous microbial secondary metabolites, particularly polyketides and related antibiotics. Polyketide synthases (PKS) and hybrid PKS-non-ribosomal peptide synthetase (NRPS) systems often utilize this compound to initiate the assembly of complex carbon backbones asm.orgmdpi.comnih.govwikipedia.orggoogle.comactascientific.comebi.ac.uk. For example, in the biosynthesis of avermectin (B7782182), a macrocyclic lactone antibiotic produced by Streptomyces avermitilis, this compound serves as a starter unit nih.govgoogle.comasm.org. Similarly, it is incorporated into the synthesis of polyether antibiotics such as monensin, tylosin, and narasin (B1676957) by various Streptomyces species asm.org. Furthermore, this compound can be converted into methylmalonyl-CoA and ethylmalonyl-CoA, which function as extender units, adding propionate-derived fragments to the growing polyketide chain asm.orgmdpi.com.

Table 2: Microbial Secondary Metabolites Derived from this compound

Metabolite ClassSpecific ExampleProducing Organism(s)Role of this compoundReference
Polyketide AntibioticMonensin AStreptomyces cinnamonensisStarter unit for PKS asm.org
Polyketide AntibioticTylosinStreptomyces fradiae (implied)Starter unit for PKS asm.org
Polyketide AntibioticNarasinStreptomyces aureofaciens (implied)Starter unit for PKS asm.org
Polyketide AntibioticAvermectinStreptomyces avermitilisStarter unit for PKS nih.govgoogle.comasm.org
Branched-Chain Fatty Acidiso-C15:0Bacillus subtilisPrimer for fatty acid synthesis cdnsciencepub.com
Branched-Chain Fatty Acidiso-C16:0Bacillus subtilisPrimer for fatty acid synthesis cdnsciencepub.com

This compound plays a role in microbial energy metabolism and has implications for bioremediation. In the context of bioenergy, it is a precursor for branched-chain fatty acids (BCFAs), which can be incorporated into microbial lipids to produce biofuels. These BCFAs can enhance the operating temperature range and cold-flow properties of fuels nih.govgoogle.comnih.gov. Additionally, the catabolism of valine, leading to this compound, can be engineered in microorganisms to produce isobutanol, a potential biofuel ontosight.ai. In bioremediation, enzymes involved in the metabolism of this compound, such as this compound mutase, are being explored for their potential to degrade anthropogenic compounds like pivalic acid nih.govasu.edunih.gov. The anaerobic degradation of isobutyrate, which is converted to this compound, is also relevant in waste valorization processes like anaerobic digestion uni-konstanz.deresearchgate.net.

Table 3: this compound in Microbial Biofuel and Bioremediation

ApplicationSpecific Role of this compoundExample Organism/SystemReference
Biofuel ProductionPrecursor to branched-chain fatty acids (BCFAs)Bacillus subtilis nih.govnih.gov
Biofuel ProductionPrecursor to isobutanolEngineered Ralstonia eutropha ontosight.ai
BioremediationSubstrate for this compound mutase in pivalic acid degradationVarious microbes nih.govasu.edunih.gov

The availability of this compound significantly influences the composition of microbial fatty acids. As a primer molecule in fatty acid synthesis, it is incorporated by fatty acid synthases (FAS) to produce branched-chain fatty acids (BCFAs), which are common components of bacterial cell membranes cdnsciencepub.comnih.govoup.comfrontiersin.orgfrontiersin.orgbiorxiv.org. The relative abundance of this compound compared to other acyl-CoA primers dictates the ratio of iso- and anteiso-branched fatty acids, impacting membrane fluidity and cellular adaptation cdnsciencepub.comnih.gov. In some bacteria, the availability of branched-chain acyl-CoA primers, including this compound, also affects the isomeric composition of microbial olefins frontiersin.org.

Plant Systems

In plants, this compound is primarily involved in the catabolism of branched-chain amino acids, contributing to nitrogen metabolism and energy flow.

Similar to its role in bacteria, this compound is a key intermediate in the degradation of valine in plants nih.govresearchgate.netoup.comnih.govnih.govuni-duesseldorf.de. The pathway commences with the conversion of valine to α-ketoisovalerate, followed by its transformation into this compound, catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) nih.govontosight.airesearchgate.net. This compound is then further processed. This compound dehydrogenase (IBD), encoded by the ACAD8 gene, catalyzes the conversion of this compound to methacrylyl-CoA as a crucial step in valine catabolism medlineplus.govuniprot.org. Evidence also suggests that plant mitochondria contain isovaleryl-CoA dehydrogenase (IVD), which, unlike its animal counterpart, exhibits significant activity towards this compound, indicating a potential dual role in both leucine and valine degradation pathways oup.comnih.govnih.gov. While mitochondria appear to host enzymes for the conversion of valine to propionyl-CoA, peroxisomal enzymes may be involved in the subsequent metabolism of this compound derivatives through a modified β-oxidation pathway, leading to compounds like 3-hydroxypropionate (B73278) researchgate.netnih.govuni-duesseldorf.de.

Table 4: this compound in Plant Branched-Chain Amino Acid Degradation

Amino AcidKey Enzymes InvolvedIntermediate ProductProposed Location(s)Role of this compoundReference
ValineBCAT, BCKDCα-ketoisovalerateCytoplasm/MitochondriaFurther catabolism to propionyl-CoA nih.govresearchgate.netoup.comnih.govnih.govuni-duesseldorf.de
ValineThis compound dehydrogenase (IBD)Methacrylyl-CoAMitochondriaThird step in valine breakdown medlineplus.govuniprot.org
ValineIsovaleryl-CoA dehydrogenase (IVD) (dual activity)Methacrylyl-CoAMitochondriaPotential involvement in valine degradation oup.comnih.govnih.gov

Compound List:

Isobutyryl-coenzyme A (this compound)

Valine

α-ketoisovalerate

Propionyl-CoA

2-methylbutyryl-CoA

Isovaleryl-CoA

Methylmalonyl-CoA

Ethylmalonyl-CoA

Methacrylyl-CoA

3-hydroxybutyryl-CoA

Acetate (B1210297)

Butyryl-CoA

Malonyl-CoA

n-Butyryl-CoA

Isobutyrate

Isobutanol

Pivalic acid

Pivalyl-CoA

Leucine

Isoleucine

3-methylcrotonyl-CoA

3-hydroxythis compound

3-hydroxyisobutyrate (B1249102)

CH3-MALONATE-S-ALD

Avermectin

Monensin A

Tylosin

Narasin

Iso-C15:0

Iso-C16:0

Anteiso-C15

Anteiso-C17

Iso-C14

Iso-C16

Myristic acid

Palmitic acid

Isobutyl acetate

Ethyl isobutyrate

Isobutyl isobutyrate

Polyketide

Antibiotic

Fatty acid

Alkene

Branched-Chain Amino Acid (BCAA)

Precursor Role in Plant Specialized Metabolite Biosynthesis

In plants, this compound serves as a foundational building block for the synthesis of various specialized metabolites. It is generated through the degradation pathways of branched-chain amino acids (BCAAs) researchgate.net. A key role identified for this compound in plants is its utilization in the synthesis of branched waxes. The enzyme ACYL-ACTIVATING ENZYME 9 (AAE9) has been shown to activate isobutyric acid (iBA) to this compound, thereby connecting BCAA catabolism with branched wax biosynthesis researchgate.netresearchgate.net. This highlights the integration of amino acid metabolism with the production of structural and protective compounds in plant tissues.

Data Table: Plant Specialized Metabolites Derived from this compound

Metabolite ClassSpecific ExamplesOriginating Pathway
Branched WaxesNot specifiedValine Catabolism

Mammalian Models (Non-Human)

In mammalian systems, this compound is central to amino acid catabolism and has emerged as a key acyl donor in protein post-translational modifications. Its metabolic journey and regulatory functions are increasingly being elucidated.

Essentiality in Valine Catabolism and its Implications for Metabolic Flux

The catabolism of valine, an essential amino acid, proceeds through several enzymatic steps, with this compound being a pivotal intermediate. Valine is first transaminated to 2-keto-isovalerate, which is then oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKD) complex to yield this compound frontiersin.orguni-konstanz.de. Subsequently, this compound is further metabolized by this compound dehydrogenase (IBDH), also known as ACAD8, which converts it into propionyl-CoA frontiersin.orguni-konstanz.ded-nb.infonih.gov.

This compound as a Donor for Protein Post-Translational Modifications

This compound has been identified as a critical acyl donor for a growing number of protein post-translational modifications (PTMs), particularly lysine (B10760008) acylations. These modifications, which involve the covalent attachment of acyl groups to lysine residues, play fundamental roles in regulating protein function, stability, and interactions, thereby influencing a wide array of cellular processes nih.govoup.com.

Identification and Characterization of Lysine Isobutyrylation (Kibu) on Histones

Lysine isobutyrylation (Kibu) has been recognized as a novel PTM on histones nih.govbiorxiv.orgresearchgate.netnih.govoup.com. Structurally, Kibu is an isomer of lysine n-butyrylation, differing in the arrangement of the branched carbon chain nih.govnih.govoup.com. This modification is catalyzed by the transfer of an isobutyryl group from this compound to specific lysine residues on histone proteins nih.govbiorxiv.orgnih.govoup.com.

The presence of Kibu has been confirmed on core histone proteins, and its levels can be influenced by cellular metabolites such as isobutyrate, which increases intracellular this compound concentrations nih.govbiorxiv.orgoup.com. Biophysically, lysine isobutyrylation, similar to lysine acetylation, neutralizes the positive charge of the lysine side chain. This charge neutralization can weaken the electrostatic interactions between histones and DNA, potentially leading to a more relaxed chromatin structure nih.govbiorxiv.orgembopress.org.

Enzymatic Machinery for Lysine Isobutyrylation (e.g., Histone Acetyltransferases with Isobutyryltransferase Activity)

The enzymatic machinery responsible for lysine isobutyrylation primarily involves histone acetyltransferases (KATs), enzymes traditionally known for catalyzing lysine acetylation. Several KATs have demonstrated the ability to utilize this compound as an acyl donor in vitro nih.govbiorxiv.orgresearchgate.netnih.gov. Notably, p300 and HAT1 have been identified as key enzymes exhibiting significant lysine isobutyryltransferase activity nih.govbiorxiv.orgresearchgate.netnih.gov. Structural studies of HAT1 in complex with this compound have provided atomic-level insights into the mechanism of HAT-catalyzed isobutyrylation nih.govbiorxiv.orgresearchgate.netnih.gov. While both p300 and HAT1 show in vitro activity, p300 has also demonstrated cellular Kibu activity in experimental models, suggesting its role in regulating Kibu levels within the cell nih.govbiorxiv.org.

Data Table: Enzymes with Lysine Isobutyryltransferase Activity

Enzyme NameRelative Activity (vs. Acetylation)Notes
p300Not specifiedShows cellular Kibu activity in tested models.
HAT1~25% (of acetyltransferase activity)Shows in vitro Kibu activity; cellular activity may be context-dependent.
Physiological and Epigenetic Ramifications of Lysine Isobutyrylation in Gene Expression and Chromatin Dynamics

The physiological and epigenetic consequences of lysine isobutyrylation are significant, impacting gene expression and chromatin organization. By altering the charge of histone lysines, Kibu can influence chromatin accessibility, potentially promoting a more open chromatin state nih.govbiorxiv.orgembopress.org. This increased accessibility can facilitate the binding of transcription factors and other regulatory proteins, thereby modulating gene transcription nih.govbiorxiv.orgembopress.org.

Furthermore, studies involving the treatment of cells with isobutyrate have revealed broad effects on gene expression profiles. RNA-sequencing analyses indicate that isobutyrate treatment can upregulate genes associated with critical biological pathways, including those involved in diabetes-related signaling, calcium signaling, hedgehog signaling, and JAK/STAT signaling nih.govbiorxiv.orgresearchgate.net. Isobutyrate may also exert its effects by inhibiting histone deacetylases (HDACs), which would further contribute to increased gene expression through enhanced chromatin accessibility nih.govbiorxiv.org. Collectively, these findings suggest that Kibu is a novel PTM with extensive roles in regulating epigenetics and cellular physiology.

Compound List:

this compound

Valine

Propionyl-CoA

Isobutyric acid (iBA)

Isovaleryl-CoA

2-methylbutyryl-CoA

Histone H2B

Histone H3

Histone H4

Lysine Acetyltransferase (KAT)

Histone Acetyltransferase 1 (HAT1)

p300

Tip60

Histone Deacetylase (HDAC)

Phloroisobutyrophenone

Branched Waxes

Metabolic Consequences of this compound Dehydrogenase Impairment in Model Systems

The impairment of this compound dehydrogenase (IBD), primarily due to mutations in the ACAD8 gene, disrupts the catabolism of the essential branched-chain amino acid valine researchgate.netmedlineplus.govmetabolicsupportuk.org. This enzymatic deficiency leads to a cascade of metabolic consequences, understood through biochemical analyses and genetic studies, which inform our understanding of potential outcomes in experimental models. The primary metabolic disturbance is the accumulation of this compound, the substrate for the defective enzyme nih.gov.

Accumulation of this compound and Related Metabolites: The direct consequence of reduced or absent IBD activity is the buildup of this compound within the mitochondria nih.gov. This accumulation is typically detected indirectly through elevated levels of acylcarnitines and organic acids in biological samples. Specifically, increased concentrations of C4-carnitine (isobutyrylcarnitine) in blood spots and isobutyrylglycine in urine are hallmark biochemical markers of IBD deficiency researchgate.netmetabolicsupportuk.orgresearcher.lifenih.govresearchgate.net. These markers are crucial for diagnosis, particularly in newborn screening programs researchgate.netnih.gov.

Impact on Branched-Chain Amino Acid Catabolism and Pathway Cross-talk: The valine degradation pathway is initiated by the conversion of valine to 2-oxoisovalerate, which is then converted to this compound. The subsequent step, catalyzed by IBD, converts this compound to methylacrylyl-CoA medlineplus.govontosight.aigenecards.org. When IBD is impaired, this compound may be shunted to alternative metabolic pathways. Research indicates that this compound can be oxidized by the short/branched-chain acyl-CoA dehydrogenase (SBCADH), an enzyme primarily involved in isoleucine catabolism. This cross-activity can lead to the production of propionyl-CoA, a precursor for propionylcarnitine (B99956), highlighting a metabolic flux alteration beyond the direct valine pathway nih.gov.

Consequences for Cellular Energy Production: The disruption of valine catabolism can compromise cellular energy homeostasis. Valine is a source of carbon skeletons that contribute to the citric acid cycle, ultimately fueling ATP production ontosight.aimdpi.com. Impaired breakdown of valine can lead to reduced flux into energy-generating pathways. Furthermore, the accumulation of certain metabolites in IBD deficiency has been associated with the inhibition of other critical mitochondrial pathways, including gluconeogenesis and fatty acid oxidation, potentially contributing to hypoglycemia and reduced ketone body production researcher.life.

Carnitine Homeostasis and Metabolic Decompensation: In symptomatic individuals with IBDD, a depletion of free carnitine has been observed researchgate.netmetabolicsupportuk.orgnewbornscreening.info. Carnitine plays a vital role in transporting long-chain fatty acids into mitochondria for beta-oxidation and in the removal of toxic acyl groups. Low carnitine levels can exacerbate metabolic distress by impairing fatty acid oxidation and contributing to the accumulation of potentially toxic intermediates, further compromising energy production and cellular function. These metabolic disturbances can manifest as clinical symptoms, although many individuals identified through newborn screening remain asymptomatic, underscoring the variability in metabolic impact researchgate.netmetabolicsupportuk.orgfrontiersin.org.

Summary of Metabolic Markers in this compound Dehydrogenase Impairment:

Biochemical Marker/CharacteristicControl/Normal StateImpaired this compound Dehydrogenase (IBDD)Significance
This compound Low / UndetectableElevatedDirect substrate accumulation nih.gov
C4-Carnitine (Isobutyrylcarnitine) Low (e.g., < 5 µmol/L)Elevated (e.g., > 10 µmol/L)Key diagnostic marker in blood researchgate.netmetabolicsupportuk.orgresearcher.lifenih.gov
Isobutyrylglycine Low / UndetectableElevatedUrinary diagnostic marker researcher.liferesearchgate.net
IBD Enzyme Activity NormalReduced or AbsentDue to ACAD8 gene mutations medlineplus.govd-nb.infonih.gov
Valine Catabolism Flux NormalImpairedReduced conversion to methylacrylyl-CoA medlineplus.govontosight.aigenecards.org
SBCADH Pathway Involvement N/AIncreased flux via SBCADH possiblePotential substrate cross-talk nih.gov
Free Carnitine Levels NormalMay be low in symptomatic individualsAssociated with metabolic stress researchgate.netmetabolicsupportuk.orgnewbornscreening.info
Clinical Phenotype Association N/AVariable: Asymptomatic or SymptomaticSignificant phenotypic heterogeneity researchgate.netmetabolicsupportuk.orgfrontiersin.org

The metabolic consequences of this compound dehydrogenase impairment highlight the critical role of this enzyme in maintaining metabolic homeostasis, particularly in the context of branched-chain amino acid catabolism.

Compound List:

this compound

valine

methylacrylyl-CoA

isobutyrylcarnitine (B1203888)

C4-carnitine

isobutyrylglycine

short/branched-chain acyl-CoA dehydrogenase (SBCADH)

propionic acid

propionyl-CoA

propionylcarnitine

gluconeogenesis

fatty acid oxidation

glucose

ammonia (B1221849)

carnitine

Advanced Research Methodologies and Emerging Approaches

Analytical Techniques for Isobutyryl-CoA and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of this compound and other short-chain acyl-CoAs in biological samples. nih.govescholarship.org This technique couples the separation power of high-performance liquid chromatography (HPLC) with the precise mass detection of a triple quadrupole mass spectrometer. researchgate.netnih.gov The method allows for the measurement of acyl-CoA levels from various biological matrices, including plant tissues, microbes, and mammalian cells. researchgate.netresearchgate.netresearchgate.net

A significant analytical challenge is the differentiation of structural isomers, such as this compound and n-butyryl-CoA, which have identical molecular weights. researchgate.netresearchgate.net Chromatographic separation is therefore essential. Optimized HPLC methods, often using specific column chemistries and gradient elution, can achieve baseline separation of these isomers before they enter the mass spectrometer, allowing for their distinct quantification. researchgate.netresearchgate.net Sample preparation is also a critical step; some modern methods utilize a simple protein precipitation step with 5-sulfosalicylic acid (SSA), which avoids the need for solid-phase extraction and prevents the loss of analytes. nih.gov The high sensitivity of LC-MS/MS allows for the creation of calibration curves across a wide concentration range, ensuring accurate and precise quantification. nih.gov

Table 1: Example Parameters for LC-MS/MS Analysis of Short-Chain Acyl-CoAs
ParameterDescriptionCommon ImplementationReference
Chromatography Separates compounds based on physical/chemical properties.HPLC system (e.g., Agilent Infinity 1290) with a C18 column. researchgate.net
Ionization Generates ions from analyte molecules.Electrospray Ionization (ESI) in positive mode. nih.gov
Mass Analyzer Separates ions based on their mass-to-charge ratio (m/z).Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP 6500+). researchgate.net
Detection Mode Monitors specific ion fragmentation for quantification.Multiple Reaction Monitoring (MRM). researchgate.net
Sample Prep Extraction of analytes from biological matrix.Protein precipitation with acetonitrile (B52724) and formic acid or 5-sulfosalicylic acid (SSA). nih.gov

Stable isotope tracing is a powerful technique used to map metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux. nih.gov This method involves introducing a substrate labeled with a stable isotope (e.g., ¹³C) into a biological system and tracking its incorporation into downstream metabolites like this compound. pnas.orgresearchgate.net By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry, researchers can identify their metabolic sources and elucidate pathway activities. nih.govpnas.org

For example, by growing cells in media containing ¹³C-labeled valine, scientists can trace the carbon atoms from valine as they are incorporated into this compound, confirming it as a key intermediate in the canonical valine breakdown pathway. pnas.org This approach is not limited to whole cells; it can also be applied to subcellular compartments to investigate metabolic channeling. nih.gov For instance, isotope tracing has been used to identify the branched-chain amino acid isoleucine as a major source of nuclear propionyl-CoA, a mechanism that could be investigated for this compound as well. nih.gov The data gathered from these experiments are crucial for metabolic flux analysis (MFA), a computational method used to calculate the rates of reactions throughout a metabolic network. researchgate.net

Understanding the function of enzymes that produce or consume this compound requires robust activity assays and detailed kinetic analysis. These assays directly measure the rate at which an enzyme catalyzes its specific reaction. A common approach for acyl-CoA dehydrogenases, such as this compound dehydrogenase (IBDH), involves spectrophotometry. umich.educreative-enzymes.com The activity of these FAD-dependent enzymes can be monitored by following the reduction of an artificial electron acceptor, which results in a measurable change in absorbance. nih.gov Alternatively, HPLC-based methods can be used to directly measure the formation of the product (e.g., methacrylyl-CoA from this compound) over time. nih.gov

Kinetic characterization provides fundamental insights into an enzyme's efficiency and substrate preference. By measuring reaction rates at varying substrate concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) can be determined. The ratio kcat/Kₘ represents the catalytic efficiency of the enzyme for a particular substrate. For example, purified recombinant IBDH was shown to have the highest catalytic efficiency with this compound compared to other acyl-CoAs, confirming its substrate specificity. uni-konstanz.de

Table 2: Kinetic Parameters of Recombinant Human this compound Dehydrogenase (IBDH)
SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (µM⁻¹s⁻¹)Reference
This compound 15 ± 212 ± 0.40.8 uni-konstanz.de
(S) 2-Methylbutyryl-CoA 22 ± 35.0 ± 0.30.23 uni-konstanz.de
n-Propionyl-CoA 110 ± 104.2 ± 0.20.04 uni-konstanz.de

Genetic Engineering and Molecular Biology Approaches

Molecular biology techniques that manipulate gene expression are fundamental to understanding the in-vivo function of enzymes in the this compound metabolic pathway. Overexpression of a gene, for instance, is a common method to produce large quantities of a specific enzyme for purification and characterization. The gene encoding this compound dehydrogenase (ACAD8) has been expressed in E. coli to produce the purified enzyme for substrate specificity studies. uni-konstanz.de

Conversely, studying the effects of reduced or absent enzyme activity is crucial. This is often investigated by analyzing naturally occurring mutations in patients with inherited metabolic disorders. medlineplus.gov For example, this compound dehydrogenase deficiency is an autosomal recessive disorder caused by mutations in the ACAD8 gene. medlineplus.govnih.gov Analyzing the ACAD8 gene in affected individuals via next-generation sequencing can identify the specific mutations responsible. cnr.itnih.govnih.gov The functional consequence of these mutations can then be confirmed by expressing the mutant protein in a host system (like E. coli or mammalian cells) and demonstrating its reduced or abolished enzymatic activity. uni-konstanz.de These studies provide direct evidence for the gene's function in valine catabolism. uni-konstanz.denih.gov

This technique is also powerfully applied to study the molecular basis of genetic diseases. Clinical mutations identified in patients with IBD deficiency can be recreated in the lab using site-directed mutagenesis. uni-konstanz.de For instance, a 905G>A mutation in the ACAD8 gene, leading to an Arg302Gln amino acid substitution, was introduced into the recombinant enzyme. uni-konstanz.de When expressed, the mutant protein was stable but completely inactive, confirming that this specific mutation was the cause of the enzyme deficiency. uni-konstanz.de Structural modeling of such mutations can further reveal how they might disrupt protein folding or subunit interactions rather than directly affecting the active site. nih.gov Furthermore, rational mutagenesis based on structural models can be used to systematically alter an enzyme's substrate specificity, for example, by modifying the size and properties of the substrate-binding pocket. acs.org

Structural Biology and Computational Modeling

The crystallographic data clearly define the substrate-binding cavity, showing it to be shorter and wider compared to the short-chain acyl-CoA dehydrogenase, a feature that allows for the optimal binding of the branched this compound substrate. researchgate.netnih.govbakerlab.org A key residue, Glu-376, is positioned appropriately to act as the catalytic base required for the dehydrogenation reaction. researchgate.net Furthermore, the structure reveals that a leucine (B10760876) residue (Leu-375) helps define the side of the binding cavity, a position occupied by a conserved tyrosine or phenylalanine in other acyl-CoA dehydrogenases. researchgate.netnih.gov Structures of IBD co-crystallized with the product, methacrylyl-CoA, have captured conformational changes that occur upon ligand binding, particularly affecting the loop containing the catalytic glutamate (B1630785). researchgate.netnih.gov

Similarly, crystal structures of this compound mutase (IcmF), an adenosylcobalamin-dependent enzyme, have been solved in complex with this compound. nih.gov These structures reveal how the enzyme's active site accommodates the acyl chain of the substrate and positions it for the radical-based carbon skeleton rearrangement. nih.gov

EnzymePDB IDResolution (Å)Key Structural Features
This compound Dehydrogenase (IBD) 1RX01.76Homotetramer; N-terminal α-helical, medial β-strand, C-terminal α-helical domains; shorter/wider substrate pocket. ebi.ac.ukresearchgate.net
This compound Mutase (IcmF) 4XC6 (substrate-free)-TIM barrel fold; binds adenosylcobalamin cofactor. nih.gov

Computational methods are essential for interpreting static crystal structures in a dynamic context and for predicting the functional consequences of mutations. Molecular modeling was instrumental in understanding the impact of the Arg302Gln mutation in this compound dehydrogenase. nih.gov Based on the enzyme's structure, this residue was predicted to be important for the interactions between subunits within the tetrameric complex. nih.govmdpi.com The subsequent experimental finding that the mutant enzyme was stable but inactive validated this computational prediction, suggesting that proper subunit assembly is critical for catalytic function. nih.gov

Computational docking simulations are used to model how this compound and its analogs fit into the active site of enzymes. These simulations help researchers understand the specific molecular interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern substrate recognition and binding. For enzymes like this compound mutase, where substrate positioning is critical to prevent the interception of radical intermediates, docking studies can elucidate the precise orientation required for catalysis. nih.gov

Molecular dynamics (MD) simulations build upon these models by simulating the movement of the enzyme and its ligand over time. These simulations can reveal the conformational changes that occur during the catalytic cycle, such as the binding of the substrate, the chemical transformation, and the release of the product. For IBD, MD can model the flexibility of the loop containing the catalytic glutamate and how its movement is influenced by substrate binding, a phenomenon observed in the crystal structures. researchgate.net

The detailed knowledge gained from structural biology and computational modeling enables the rational design of enzymes with modified properties. By making targeted changes to an enzyme's amino acid sequence, researchers can alter its substrate specificity, enhance its catalytic efficiency, or even introduce novel functions.

A clear example of this approach is the engineering of acetyl-CoA synthetase (ACS), an enzyme that normally activates acetate (B1210297). By analyzing the structure of the enzyme's carboxylate-binding pocket and comparing it to that of a naturally occurring this compound synthetase, researchers identified key residues responsible for substrate specificity. acs.org Through systematic, site-directed mutagenesis of these residues, they successfully redesigned the pocket to preferentially bind and activate isobutyric acid, effectively converting the acetyl-CoA synthetase into an this compound synthetase. acs.org

This strategy of "specificity switching" has significant potential. For instance, isovaleryl-CoA mutase activity was engineered from a side-reaction of this compound mutase, demonstrating that promiscuous activities of existing enzymes can serve as a starting point for creating novel biocatalysts. nih.gov By identifying the residues that define the substrate-binding pocket, rational design can be used to either broaden or narrow an enzyme's specificity, tailoring it for specific applications in metabolic engineering and synthetic biology. nih.govresearchgate.net

Synthetic Biology and Metabolic Engineering Applications

Synthetic biology and metabolic engineering leverage the tools of rational design and pathway analysis to harness microorganisms for the production of valuable chemicals. A foundational technique in this field is heterologous expression, where a gene from one organism is expressed in a host organism, typically E. coli or Saccharomyces cerevisiae. This approach was used to confirm the function of the ACAD8 gene, where the human gene was expressed in E. coli to produce and purify the IBD enzyme for biochemical characterization. nih.govmdpi.com

Beyond single-enzyme expression, entire metabolic pathways can be reconstructed in a host organism to enable the de novo biosynthesis of this compound and its derivatives from simple carbon sources like glucose. cas.cn Since native E. coli does not produce significant amounts of this compound, researchers have engineered strains to synthesize it by introducing heterologous pathways. cas.cn For example, the branched-chain α-keto acid dehydrogenase complex from Streptomyces avermitilis has been integrated into E. coli to convert α-ketoisovalerate (a precursor derived from valine biosynthesis) into this compound. cas.cn

Once a strain can produce this compound, the pathway can be extended to generate a variety of valuable chemicals. This compound is a key precursor for many natural products and can be converted into platform chemicals like isobutyric acid. researchgate.net By introducing additional enzymes, such as a thioesterase to cleave the CoA moiety, engineered microbes can produce isobutyric acid, which is a building block for polymers and other industrial materials. researchgate.net This biosynthetic approach provides a renewable and potentially more environmentally friendly alternative to traditional chemical synthesis from petroleum feedstocks. researchgate.net

Optimization of Microbial Hosts for Enhanced this compound Production

The efficient biosynthesis of valuable chemicals is often limited by the availability of key precursor metabolites. For compounds derived from this compound, enhancing its intracellular concentration is a primary objective in metabolic engineering. The optimization of microbial hosts, such as Escherichia coli and Streptomyces, involves a range of rational and semi-rational engineering strategies to improve production titers and minimize the formation of unwanted byproducts. nih.gov

Another critical aspect of host optimization is ensuring the genetic stability of the engineered strain. nih.gov High production levels can impose a significant metabolic burden on the host, potentially leading to mutations that reduce or eliminate the productivity of the synthetic pathway. Genetic stabilization techniques, such as integrating the biosynthetic pathway into the host chromosome rather than relying on plasmids, can help ensure consistent performance during fermentation processes. nih.gov Moreover, eliminating competing metabolic pathways that drain precursors or consume this compound for non-productive processes is a crucial step. For instance, deleting genes responsible for alternative metabolic routes can redirect carbon flux towards the desired product.

StrategyTarget LevelMechanism of ActionExpected Outcome
Promoter Engineering TranscriptionModulates the rate of gene transcription by using promoters of varying strengths for pathway enzymes.Balanced metabolic flux, avoidance of toxic intermediate accumulation.
RBS Engineering TranslationAlters the efficiency of mRNA translation into protein by modifying ribosome binding site sequences.Fine-tuned control over the concentration of individual pathway enzymes.
Gene Deletion Metabolic NetworkRemoves competing pathways that consume precursors or the target molecule (this compound).Increased carbon flux towards the desired biosynthetic pathway.
Genomic Integration Genetic StabilityIncorporates the synthetic pathway genes directly into the host's chromosome.Stable, long-term production without the need for selective pressure (e.g., antibiotics).

Table 1. Summary of key microbial host optimization strategies for enhancing this compound availability.

Design of Synthetic Pathways for Novel this compound-Derived Bioproducts

This compound serves as a crucial branched-chain starter unit for the biosynthesis of a variety of secondary metabolites. researchgate.net Its unique isobutyl structure makes it an attractive precursor for the creation of novel bioproducts through the design and implementation of synthetic pathways in engineered microbial hosts. Natural product biosynthesis often utilizes branched-chain carboxylic acids like this compound as starter molecules for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), leading to compounds with diverse biological activities. researchgate.net

One prominent example is the biosynthesis of myxothiazol (B1677603), an electron transport inhibitor, which naturally uses this compound (derived from valine degradation) as a starter unit. researchgate.net By leveraging this natural biosynthetic logic, novel pathways can be designed. This involves combining genes from different organisms to create a heterologous pathway in a robust production host like E. coli. For example, the core enzymes from the myxothiazol pathway could be combined with tailoring enzymes from other pathways to generate derivatives with potentially improved or novel properties.

The design process for these synthetic pathways requires a modular approach. The first module would be the overproduction of this compound itself, as detailed in the previous section. The subsequent modules would consist of enzymes that channel this compound into a new product. This could involve:

A condensing enzyme , such as a PKS loading module, that specifically recognizes this compound.

A series of extender units , provided by enzymes that synthesize malonyl-CoA or methylmalonyl-CoA, to elongate the carbon chain. nih.gov

Tailoring enzymes , such as reductases, dehydratases, and cyclases, that modify the polyketide chain to create the final, structurally complex molecule.

By mixing and matching these modules from different natural product pathways, a vast chemical space of novel compounds can be explored, all originating from the this compound precursor.

Product ClassNatural PrecursorPotential Novel BioproductsKey Enzymatic Machinery
Polyketides This compoundNovel antibiotics, antifungal agents, cholesterol-lowering drugs.Polyketide Synthase (PKS)
Specialty Esters This compound + AlcoholBio-based flavors, fragrances, and advanced biofuels.Alcohol Acyltransferases (AATs)
Branched-Chain Fatty Acids This compoundPrecursors for specialized lubricants and surfactants.Fatty Acid Synthase (FAS)
Amides This compound + AmineBio-based polymers, specialty chemicals.Amide Synthases / Transaminases

Table 2. Potential classes of novel bioproducts derived from synthetic pathways utilizing this compound.

Compartmentalization Strategies and Co-culture Systems for Complex Pathway Engineering

The engineering of long and complex biosynthetic pathways for producing this compound-derived products in a single microbial host can lead to significant challenges, including high metabolic burden, accumulation of toxic intermediates, and inefficient flux. nih.govresearchgate.net Advanced metabolic engineering approaches, such as spatial compartmentalization and the use of synthetic microbial consortia (co-culture systems), offer promising solutions to overcome these limitations. nih.govresearchgate.net

Compartmentalization involves segregating different parts of a metabolic pathway into distinct locations, either within a single cell (subcellular compartmentalization) or across multiple specialist cells in a co-culture. nih.govnih.gov Most acyl-CoA species are involved in mitochondrial metabolic processes, and since they are not typically transported across mitochondrial membranes, their synthesis in other cellular compartments like the nucleus or cytosol is necessary for functions such as histone modification. nih.gov This principle of metabolic separation can be engineered to optimize biosynthetic pathways by, for example, sequestering a toxic intermediate in a peroxisome or mitochondrion to protect the host cell.

Co-culture systems take this concept further by dividing the metabolic labor of a complex pathway between two or more distinct microbial populations. nih.gov For instance, in the biosynthesis of a product derived from this compound and another precursor, one engineered strain could be optimized solely for the high-level production of this compound from a specific substrate (e.g., glucose). A second specialist strain could be engineered to consume a different substrate (e.g., xylose) and produce the second precursor, as well as contain the final enzymatic steps to combine the precursors and synthesize the end product. nih.govresearchgate.net

This division of labor offers several advantages:

Reduced Metabolic Burden: Each strain carries only a portion of the total pathway, lessening the metabolic load on any single cell. nih.gov

Pathway Optimization: Each module of the pathway can be independently optimized in the most suitable host or under its ideal conditions. researchgate.net

Prevention of Byproduct Formation: By separating reactive intermediates into different cells, unwanted side reactions can be minimized, leading to higher product selectivity. nih.govresearchgate.net

Flexible Substrate Utilization: Co-cultures can be designed to simultaneously utilize multiple substrates from a mixed feedstock, such as the glucose and xylose found in lignocellulosic biomass. nih.gov

A successful example of this approach was the compartmentalized biosynthesis of isobutyl butyrate, where the pathway was modularized into isobutanol and butyryl-CoA submodules and distributed between two specialist E. coli strains. nih.gov This synthetic co-culture demonstrated improved production and selectivity compared to a monoculture. nih.govbiorxiv.org A similar strategy could be readily applied to pathways for novel this compound-derived bioproducts.

StrainSubstrateEngineered Pathway ModuleProduct Secreted
Specialist Strain A GlucoseValine degradation pathway optimized for high-flux production of this compound.This compound (or a cell-permeable derivative)
Specialist Strain B XylosePathway for a second precursor (e.g., an alcohol or amine) and final condensation/tailoring enzymes.Final Bioproduct

Table 3. A hypothetical co-culture system for the production of a novel bioproduct derived from this compound.

Q & A

Q. How can researchers detect and quantify isobutyryl-CoA in metabolic studies?

this compound is typically quantified using liquid chromatography-mass spectrometry (LC-MS) with optimized protocols to separate it from structurally similar acyl-CoAs (e.g., butyryl-CoA). Key parameters include:

  • Chromatographic separation : Utilize reverse-phase columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound (m/z 331.1686) from co-eluting species .
  • Internal standards : Isotopically labeled analogs (e.g., deuterated this compound) improve quantification accuracy .
  • Enzymatic assays : Coupled assays with FabH or RedP enzymes can measure substrate specificity and activity via malonyl-ACP incorporation .

Q. What experimental approaches determine the substrate specificity of enzymes utilizing this compound?

Kinetic assays using purified enzymes (e.g., FabH, RedP) are critical:

  • Km and kcat determination : Compare catalytic efficiency (kcat/Km) for this compound vs. acetyl-CoA. For example, Streptomyces coelicolor FabH exhibits 40–50-fold higher efficiency for this compound due to lower Km (1.74 μM) and higher kcat .
  • Substrate competition assays : Incubate enzymes with equimolar this compound and competing acyl-CoAs (e.g., acetyl-CoA) to identify preferential utilization .

Q. How does this compound contribute to branched-chain fatty acid biosynthesis in bacteria?

In Streptomyces and Bacillus subtilis, FabH catalyzes the condensation of this compound with malonyl-ACP to initiate branched-chain fatty acid synthesis. Genetic studies (e.g., replacing S. coelicolor FabH with E. coli FabH) confirm that this compound specificity drives >90% branched-chain fatty acid production .

Advanced Research Questions

Q. What methodologies resolve contradictory kinetic data in this compound-dependent enzyme systems?

Contradictions in Km/kcat values (e.g., for malonyl-FabC vs. malonyl-RedQ substrates) arise from differences in malonyl-ACP binding affinity. To address this:

  • Saturation transfer difference (STD) NMR : Map enzyme-ACP interactions to identify structural determinants of substrate preference .
  • Site-directed mutagenesis : Modify key residues (e.g., FabH dimer interface) to test hypotheses about acyl-CoA binding pockets .

Q. How can metabolic engineering optimize heterologous production of this compound-derived metabolites (e.g., hyperforin)?

Modular pathway engineering in E. coli involves:

  • Module optimization : Separate α-ketoisovalerate, this compound, and malonyl-CoA production modules to minimize metabolic burden .
  • Promoter tuning : Use inducible systems (e.g., T7 RNA polymerase) to balance flux between valine catabolism and polyketide synthesis .
  • Fed-batch fermentation : Supplement with valine and methionine to enhance precursor availability .

Q. What strategies validate the role of ACAD8 mutations in this compound dehydrogenase (IBDH) deficiency?

  • Functional complementation : Express wild-type ACAD8 in patient-derived fibroblasts and measure IBDH activity via isobutyryl-L-carnitine accumulation .
  • Crystallography : Solve structures of mutant IBDH (e.g., holo-IcmF·GDP bound to this compound) to identify substrate-binding disruptions .
  • RNA profiling : Correlate mmgABCDEF and fadNAE operon expression with propionyl-CoA levels in B. subtilis models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.